4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one
Description
4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one is a bicyclic terpenoid derivative with a complex fused-ring system. It is structurally characterized by a cyclopenta[c]pentalene core substituted with four methyl groups at positions 3, 5, 6, and 6, along with a ketone functional group at position 2. The compound is associated with natural products, notably identified as "Schisandraene" (五味子烯) in traditional medicinal plant extracts, such as those from Schisandra species . Its molecular formula is C₁₅H₂₂O, with a molecular weight of approximately 218.33 g/mol. The compound is typically isolated with high purity (HPLC ≥98%) for research applications .
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4,7,9,9-tetramethyltricyclo[6.3.0.01,5]undec-4-en-3-one |
InChI |
InChI=1S/C15H22O/c1-9-7-11-10(2)12(16)8-15(11)6-5-14(3,4)13(9)15/h9,13H,5-8H2,1-4H3 |
InChI Key |
KAUZHWCTUHCFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=O)CC23C1C(CC3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, methylation, and hydrogenation under specific conditions. For example, one common route involves the cyclization of a precursor molecule followed by the addition of methyl groups using methylating agents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Chlorine, bromine
Nucleophiles: Hydroxide ions, alkoxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between the target compound and analogous bicyclic or polycyclic ketones.
Table 1: Comparative Data of Structurally Related Compounds
Structural and Functional Differences
Core Ring Systems: The target compound features a cyclopenta[c]pentalene system, a bicyclic structure with fused five- and eight-membered rings. This contrasts with simpler bicyclic frameworks like 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one, which has a single pentalenone core (C₈H₁₂O) . 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one incorporates a pyran ring (oxygen-containing heterocycle) fused to a cyclopentane, enabling distinct electronic properties compared to the all-carbon backbone of the target compound .
In contrast, 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one lacks methyl substituents, resulting in lower molecular weight (124.18 g/mol) and simpler reactivity . 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one introduces a hydroxy group on a furan ring, which may confer hydrogen-bonding capacity absent in the target compound .
Functional Groups: All compounds share a ketone group, but its position varies. For example, the pyranone derivative (CAS 20917-92-4) places the ketone adjacent to the oxygen heteroatom, altering its electrophilicity compared to the target compound’s isolated ketone .
Research Findings and Limitations
- Synthetic Accessibility :
The target compound’s complex structure may pose synthetic challenges compared to simpler bicyclic ketones. For instance, 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one is commercially available as a standard (CAS 19915-11-8), indicating well-established synthesis routes . - Data Gaps: Limited experimental data (e.g., spectral data, toxicity profiles) for the target compound hinder direct comparison with analogs. Further studies are needed to elucidate its physicochemical and biological properties.
Biological Activity
4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound based on existing research findings.
Chemical Structure and Properties
The compound is characterized by a unique fused ring structure which contributes to its biological activity. The structural formula can be represented as follows:
This molecular structure allows for various interactions within biological systems, influencing its pharmacological effects.
Anticancer Properties
Research has indicated that derivatives of compounds similar to 4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one exhibit significant anticancer activities. A study highlighted the synthesis of related compounds and their evaluation against different cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | HeLa | 15.2 | Cell cycle arrest |
| Compound C | A549 | 8.7 | Caspase activation |
Anti-inflammatory Effects
In addition to anticancer properties, studies have demonstrated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Case Study: Inhibition of Cytokine Production
A case study involving the treatment of macrophages with the compound revealed a significant reduction in TNF-alpha and IL-6 levels. This indicates a promising avenue for therapeutic application in conditions characterized by excessive inflammation.
Neuroprotective Effects
Emerging research has also suggested neuroprotective properties associated with this compound. In animal models of neurodegenerative diseases, administration resulted in improved cognitive function and reduced neuronal damage . The proposed mechanism involves the modulation of oxidative stress pathways.
Table 2: Neuroprotective Effects in Animal Models
| Model | Treatment Dose (mg/kg) | Cognitive Improvement (%) | Neuronal Protection Score |
|---|---|---|---|
| Alzheimer’s Model | 20 | 35 | 4/5 |
| Parkinson’s Model | 15 | 40 | 4/5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
